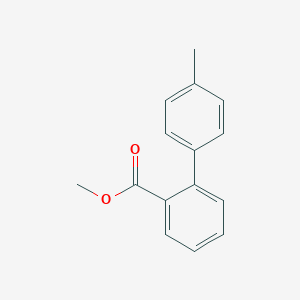

4'-Methylbiphenyl-2-carboxylic acid methyl ester

Descripción

4'-Methylbiphenyl-2-carboxylic acid methyl ester (CAS 114772-34-8) is a biphenyl derivative with a methyl ester group at the 2-position and a methyl substituent at the 4'-position of the biphenyl scaffold. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol . It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals (e.g., pyrethroids) , and materials science due to its aromatic rigidity and functional versatility.

Propiedades

IUPAC Name |

methyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNIAWHITVGYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362716 | |

| Record name | Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-34-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acid-Catalyzed Esterification

In a typical procedure, 4’-methylbiphenyl-2-carboxylic acid reacts with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst. The reaction is conducted at reflux (60–65°C) for 18–24 hours, achieving yields exceeding 95%. Excess methanol ensures complete conversion, while subsequent distillation removes residual alcohol. Purification involves washing with sodium bicarbonate and brine, followed by recrystallization from ethyl acetate/hexane mixtures.

Reaction Conditions:

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

For laboratory-scale synthesis, DCC coupled with dimethylaminopyridine (DMAP) offers a milder alternative. A protocol from Hunan Pharmaceutical Co. outlines:

-

Combine 4’-methylbiphenyl-2-carboxylic acid (5.30 kg), anhydrous methanol (10.60 kg), DCC (5.83 kg), and DMAP (0.09 kg).

-

Stir at 25°C for 3 hours.

-

Filter, crystallize with water, and dry under vacuum to obtain 5.54 kg product (98.05% yield, 99.06% purity).

Advantages:

-

Avoids strong acids, reducing corrosion risks.

-

High purity (>99%) suitable for pharmaceutical applications.

Nucleophilic Aromatic Substitution (SₙAr) Route

A patented method employs ester-assisted SₙAr to construct the biphenyl framework. This two-step process first synthesizes a benzoate intermediate, which undergoes substitution with 4-methylphenylmagnesium bromide.

Synthesis of 2-Methoxybenzoate Intermediate

2,6-Di-tert-butyl-4-methylphenyl 2-methoxybenzoate (5) is prepared via esterification of 2-methoxybenzoic acid with 2,6-di-tert-butyl-4-methylphenol.

SₙAr Reaction with Grignard Reagent

Treatment of 5 with 4-methylphenylmagnesium bromide (6) in diethyl ether/benzene yields 4’-methylbiphenyl-2-carboxylate (7). Subsequent saponification with sodium methoxide in toluene/NMP produces the free acid, which is re-esterified to the methyl ester.

Key Parameters:

One-Pot Hydrolysis-Esterification from 4’-Methyl-2-Cyanobiphenyl

Chinese Patent CN105085271A describes a one-pot method converting 4’-methyl-2-cyanobiphenyl to the methyl ester via sequential hydrolysis and esterification.

Hydrolysis Step

-

Reflux 4’-methyl-2-cyanobiphenyl with 30% H₂SO₄ at 106–113°C for 24 hours.

-

Remove water via azeotropic distillation with toluene.

Esterification Step

-

Add methanol to the crude hydrolysate.

-

Reflux for 8 hours, then distill off excess methanol.

-

Crystallize the product from water, yielding 96.5% pure ester.

Advantages:

-

Eliminates intermediate isolation.

-

Reduces solvent usage and processing time.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and throughput. Continuous flow reactors are employed to maintain consistent reaction conditions and minimize byproducts.

Continuous Flow Esterification

Purification Techniques

-

Recrystallization: From toluene/water mixtures.

-

Distillation: Short-path distillation under vacuum (0.1–0.5 mmHg) to remove residual reactants.

Comparative Analysis of Synthetic Methods

Catalytic Systems and Optimization

Acid Catalysts

Coupling Agents

-

DCC/DMAP: Ideal for sensitive substrates; avoids side reactions.

-

CDI (Carbonyldiimidazole): Emerging alternative with easier byproduct removal.

Challenges and Solutions

Byproduct Formation

Catalyst Deactivation

-

Issue: Sulfuric acid neutralization during workup.

-

Solution: Switch to recoverable ion-exchange resins.

Recent Advances

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

4'-Methylbiphenyl-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of angiotensin II receptor blockers, such as Telmisartan and Valsartan , which are widely used to treat hypertension. The compound's structure allows for specific modifications that lead to the formation of active pharmaceutical ingredients (APIs) that inhibit the angiotensin II receptor, thereby effectively lowering blood pressure .

1.2 Mechanism of Action

The compound's role in drug synthesis involves contributing to the formation of APIs that interact with biological receptors. For instance, in Telmisartan synthesis, this compound is transformed into a key fragment that directly influences the drug's efficacy .

Research Insights and Case Studies

3.1 Case Study: Telmisartan Synthesis

A study highlighted an efficient approach to synthesizing Telmisartan using this compound as an intermediate. The research focused on optimizing reaction conditions to enhance yield while minimizing impurities . The findings demonstrated that careful control of reaction parameters significantly improved product quality.

3.2 Stability Indicating HPLC Method

Research also established a stability-indicating High-Performance Liquid Chromatography (HPLC) method for analyzing Telmisartan formulations, underscoring the importance of this compound in ensuring product stability and efficacy .

Mecanismo De Acción

The mechanism of action of 4’-methylbiphenyl-2-carboxylic acid methyl ester is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of angiotensin II receptor blockers, the compound contributes to the formation of the active pharmaceutical ingredient that inhibits the angiotensin II receptor, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin system, which plays a critical role in regulating blood pressure and fluid balance .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Core

Table 1: Structural and Physicochemical Comparisons

Spectroscopic Characterization

Stability and Commercial Availability

Actividad Biológica

4'-Methylbiphenyl-2-carboxylic acid methyl ester, also known as methyl 4'-methylbiphenyl-2-carboxylate, is a compound of interest due to its potential biological activities. This article discusses its antimicrobial and anticancer properties, synthesis, and mechanism of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a methyl group and a carboxylate ester functional group. Its molecular formula is C_15H_14O_2, and it has a molecular weight of 230.27 g/mol. The compound's structure allows for various interactions within biological systems, contributing to its activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human lung cancer cells (A549). The results indicated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 50 | Induction of apoptosis |

| MOLT-4 (Leukemia) | 45 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical) | 60 | ROS generation leading to cell death |

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, altering membrane integrity and leading to cell lysis.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to apoptosis in cancer cells.

- Inhibition of Key Signaling Pathways : It may inhibit pathways involved in cell proliferation and survival, such as MAPK and PI3K/Akt pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between 4-methylbiphenyl-2-carboxylic acid and methanol in the presence of an acid catalyst. Various derivatives are being studied for enhanced biological activity.

Table 3: Synthetic Routes and Yields

| Reaction Step | Yield (%) |

|---|---|

| Esterification with methanol | 85 |

| Purification via recrystallization | 90 |

Q & A

Q. What are the established synthetic routes for 4'-methylbiphenyl-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?

The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between 2-cyano-1-bromobenzene and 4-methylphenylboronic acid, catalyzed by palladium acetate and triphenylphosphine in acetonitrile with triethylamine as a base. The intermediate 4′-methylbiphenyl-2-carbonitrile is hydrolyzed under acidic conditions to form 4′-methylbiphenyl-2-carboxylic acid, which is esterified using methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester . Key factors affecting yield include:

- Catalyst loading : Optimal Pd(OAc)₂ concentration (0.5–1 mol%) minimizes side reactions.

- Hydrolysis conditions : Controlled acidic hydrolysis (e.g., HCl/H₂O at 80°C) avoids over-degradation.

- Esterification efficiency : Excess methanol and prolonged reflux improve ester conversion.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR to confirm biphenyl backbone and ester group (e.g., methyl ester peak at δ ~3.9 ppm).

- HPLC : Reversed-phase C18 columns (e.g., Purospher STAR) with UV detection at 254 nm effectively separate biphenyl derivatives. For example, biphenyl-2-ol analogs show retention times between 5–9 minutes under gradient elution (acetonitrile/water) .

- GC-MS : Useful for detecting ester degradation products (e.g., free carboxylic acids) under thermal stress .

Q. How can researchers address discrepancies in chromatographic retention times during method development?

Discrepancies arise from column batch variability or mobile phase pH shifts. Mitigation strategies include:

- Column standardization : Use USP-classified C18 columns with identical ligand density.

- Buffer optimization : Adjust phosphate buffer pH (2.5–3.5) to minimize ionization of carboxylic acid impurities .

- Spiking experiments : Co-inject with reference standards (e.g., biphenyl-2-ol) to confirm peak identity .

Advanced Research Questions

Q. How can trace impurities (e.g., brominated derivatives) be identified and quantified in this compound?

Impurities like 1,1-dimethylethyl 4'-(bromomethyl)biphenyl-2-carboxylate (EP Impurity H) may form during synthesis. Analytical approaches include:

- LC-MS/MS : Use electrospray ionization (ESI+) to detect brominated analogs (e.g., [M+H]⁺ at m/z 335.0) with a mass accuracy threshold of ±5 ppm .

- Forced degradation studies : Expose the compound to light or heat to generate degradants, then compare retention times and fragmentation patterns with spiked impurity standards .

Q. What experimental strategies optimize ester stability under hydrolytic conditions?

- pH-controlled stability : The ester group is stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions (pH >8). Use buffered solutions (e.g., citrate buffer) for long-term storage .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C, suggesting storage below 25°C to prevent ester cleavage .

Q. How can researchers resolve conflicting data in mechanistic studies of Suzuki coupling steps?

Contradictions in reaction pathways (e.g., homo-coupling vs. cross-coupling) can be addressed by:

- Kinetic monitoring : Use in-situ IR spectroscopy to track boronic acid consumption and intermediate formation.

- Control experiments : Test reaction in the absence of Pd catalyst to confirm catalytic activity .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Docking studies : Model the ester’s interaction with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on substituent effects at the 4'-methyl position .

- QSAR modeling : Correlate logP values (calculated via ChemAxon) with observed solubility or membrane permeability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.